2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one

Plant growth regulator 4,6-Dimethylpyrimidine derivatives Crop science

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one (CAS 5808-68-4; molecular formula C₁₂H₁₂N₂OS₂; MW 264.4 g/mol) is a synthetic small-molecule heterocycle belonging to the 2-thiosubstituted-4,6-dimethylpyrimidine family. The compound comprises a 4,6-dimethylpyrimidine core linked through a thioether bridge to a thiophen-2-yl ethanone moiety, a scaffold that places it within a class of compounds investigated for crop science applications due to observed plant growth-stimulating properties.

Molecular Formula C12H12N2OS2
Molecular Weight 264.4 g/mol
CAS No. 5808-68-4
Cat. No. B6141299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one
CAS5808-68-4
Molecular FormulaC12H12N2OS2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)C2=CC=CS2)C
InChIInChI=1S/C12H12N2OS2/c1-8-6-9(2)14-12(13-8)17-7-10(15)11-4-3-5-16-11/h3-6H,7H2,1-2H3
InChIKeyZXZDQOVTGVYITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one (CAS 5808-68-4): Supply Chain Profile and Core Identity


2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one (CAS 5808-68-4; molecular formula C₁₂H₁₂N₂OS₂; MW 264.4 g/mol) is a synthetic small-molecule heterocycle belonging to the 2-thiosubstituted-4,6-dimethylpyrimidine family [1]. The compound comprises a 4,6-dimethylpyrimidine core linked through a thioether bridge to a thiophen-2-yl ethanone moiety, a scaffold that places it within a class of compounds investigated for crop science applications due to observed plant growth-stimulating properties [2]. As a procurement candidate, its value hinges on established, quantifiable performance advantages over close structural analogs, which remain sparsely documented in the public domain.

Substitution Risks for 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one: Why In-Class Analogs Are Not Interchangeable


The 2-thiosubstituted-4,6-dimethylpyrimidine class is characterized by profound structure-activity divergence: even minor alterations to the S-substituent (e.g., exchanging the thiophen-2-yl ethanone group for an alkyl, phenyl, or heteroaryl moiety) can yield large shifts in biological efficacy. In the Yengoyan et al. series of S-substituted derivatives, the plant growth stimulation response was highly compound-specific, with some analogs eliciting >70% stimulation while others were inactive, underscoring that generic class-level substitution cannot guarantee equivalent performance [1]. Without direct, quantitative head-to-head benchmarking, a decision to interchange the target compound with a cheaper or more available congener risks introducing silent loss of function in a research or industrial formulation.

Quantitative Differentiation Evidence for 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one: A Constrained Evidence Landscape


Plant Growth Stimulation: Class-Level Activity Benchmarking Against Heteroauxin

The Yengoyan et al. (2021) study reported that several 4,6-dimethylpyrimidine 2-thiosubstituted derivatives demonstrated plant growth-stimulating activity exceeding 70% relative to the control, a level comparable to the standard heteroauxin treatment [1]. However, the published abstract and accessible excerpts do not provide compound-specific quantification for the target molecule (2-((4,6-dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one) or name explicit comparators within the same assay. The evidence is therefore class-level inference only.

Plant growth regulator 4,6-Dimethylpyrimidine derivatives Crop science

Physicochemical Identity: Computed Drug-Likeness Parameters Differentiating from Common Analogs

Computed physicochemical properties for 2-((4,6-dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one (PubChem CID 779381) include XLogP3 = 3.3, zero hydrogen bond donors, and a molecular weight of 264.4 g/mol [1]. These values differentiate it from structurally analogous compounds such as 1-(3,4-dihydroxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)thio]ethanone (MW 290.34; LogP 2.28) and 2-(4,6-dimethylpyrimidin-2-ylthio)-1-(4-methoxyphenyl)ethanone (MW 288.37; LogP 3.1) [2]. The higher lipophilicity and absence of hydrogen bond donors confer distinct membrane permeability and solubility profiles.

Physicochemical profiling Drug-likeness Heterocyclic chemistry

Synthetic Accessibility and Thioether Linker Stability: Differentiating from O-Linked and N-Linked Congeners

The thioether (-S-) linkage in 2-((4,6-dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one provides greater oxidative stability and resistance to hydrolytic cleavage compared to oxygen-ether (-O-) analogs, and superior synthetic modularity relative to nitrogen-linked (-NH-) counterparts, as is generally established for alkylthio-substituted pyrimidines [1]. While no direct solution-stability half-life data exist for this precise compound, the general chemical principle is supported by the alkylation methodology used to synthesize the 2-alkylthio-4,6-dimethylpyrimidine family, where the thioether bond is formed under robust, scalable conditions [2]. This confers a practical advantage in procurement for applications requiring shelf-life stability and robust downstream derivatization.

Thioether chemistry Metabolic stability Synthetic tractability

Evidence-Backed Application Scenarios for Procuring 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one


Agrochemical Lead Discovery: Plant Growth Regulator Screening Libraries

The compound's membership in the 4,6-dimethylpyrimidine 2-thiosubstituted class, which has demonstrated pronounced plant growth-stimulating activity exceeding 70% in some derivatives, makes it a relevant candidate for inclusion in focused screening libraries targeting novel plant growth regulators [1]. Procurement for this application is justified when the screening cascade requires a diverse set of S-substituted variants to explore structure-activity relationships around the thioether linker and the heteroaryl ketone terminus.

Medicinal Chemistry Scaffold Hopping: Thiophene-Containing Kinase Inhibitor Precursors

The thiophen-2-yl ethanone moiety is a privileged fragment in kinase inhibitor design, and the 4,6-dimethylpyrimidine core provides a vector for further elaboration. The computed drug-likeness parameters (XLogP3 = 3.3; MW = 264.4; zero HBD) align with lead-like chemical space [2]. Procurement is warranted when a research program requires a thioether-linked pyrimidine-thiophene scaffold as a synthetic intermediate for generating focused compound libraries targeting lipidated-protein processing enzymes or kinases.

Chemical Biology Tool Compound: Thioether-Linker Stability Studies

The thioether bridge connecting the pyrimidine and thiophene motifs offers a chemically stable linkage for probing structure-stability relationships in cellular assay media. The documented synthetic route via alkylation of 4,6-dimethylpyrimidine-2-thiol enables scalable preparation of the compound as a reference standard for comparative stability studies against O-linked and N-linked heterocyclic conjugates [3]. This application is relevant for laboratories developing durable chemical probes for in-cell target engagement assays.

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